(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Overview
Description
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid, also known as CDCA, is a cyclic dicarboxylic acid with a six-membered ring structure. It is a natural product that is found in a variety of organisms, including plants, fungi, and bacteria. It is also a key intermediate in many biosynthetic pathways and is used in a variety of industrial processes. CDCA has been studied extensively for its biochemical and physiological effects, and has been found to have a variety of applications in scientific research.
Scientific Research Applications
Coordination Polymers and Frameworks
Plasticizer Research
Research on 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a derivative of cyclohexane dicarboxylic acid, has highlighted its application as a non-toxic plasticizer. It is used to replace phthalates in various products, and its metabolites in human urine can serve as biomarkers for environmental exposure (Silva et al., 2013). The synthesis of alternative plasticizers like di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate further demonstrates the chemical's relevance in developing environmentally friendly plasticizing agents (Ou et al., 2014).
Mass Spectrometry and Chemical Analysis
The compound is also significant in mass spectrometry studies. Investigations into the stereospecific alcohol elimination from cyclohexane trans-1,3-dicarboxylates under electron impact ionization revealed insights into the compound's behavior in mass spectrometry, indicating a stepwise mechanism for alcohol elimination (Etinger et al., 1994).
Structural Chemistry and Crystallography
In crystallography, the structure of various cyclohexane dicarboxylic acids has been a subject of interest. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been extensively analyzed, contributing to our understanding of molecular conformations in solid states (Dunitz & Strickler, 1966).
Supramolecular Chemistry
Cyclohexane-1,3-dicarboxylic acid is also significant in supramolecular chemistry. It has been used to create supramolecular acid motifs and structures, exhibiting complex hydrogen bonding patterns and forming diverse architectures like tapes, sheets, and networks (Shan et al., 2003).
Future Directions
properties
IUPAC Name |
(1S,3S)-cyclohexane-1,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-cyclohexane-1,3-dicarboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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